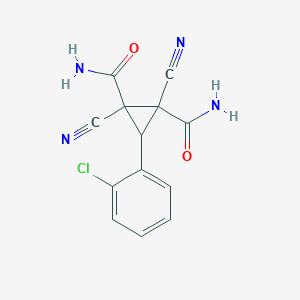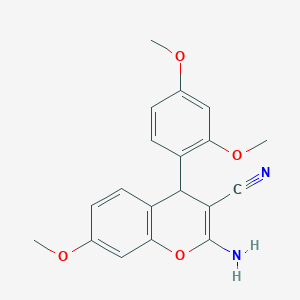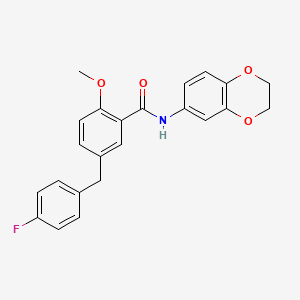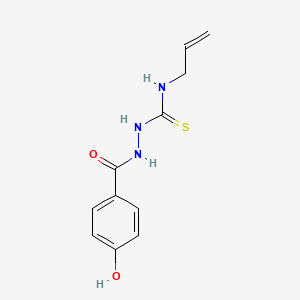![molecular formula C18H13Cl2N3O3 B11049193 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11049193.png)
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-Dichlorbenzyl)-1H-pyrazol-3-yl]-1,3-Benzodioxol-5-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Pyrazolring, einen Benzodioxol-Rest und eine Dichlorbenzyl-Gruppe umfasst, was sie zu einem interessanten Forschungsobjekt in Chemie, Biologie und Medizin macht.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N-[1-(2,4-Dichlorbenzyl)-1H-pyrazol-3-yl]-1,3-Benzodioxol-5-carboxamid beinhaltet typischerweise mehrere Schritte, beginnend mit der Herstellung der Schlüsselzwischenprodukte. Eine gängige Route beinhaltet die Synthese von 2,4-Dichlorbenzylchlorid, das dann mit Pyrazol zu dem Dichlorbenzyl-Pyrazol-Zwischenprodukt umgesetzt wird. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 1,3-Benzodioxol-5-Carbonsäure umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie katalytische Ammoxidation und selektive Chlormethylierung werden häufig eingesetzt, um die notwendigen Zwischenprodukte effizient zu produzieren . Die letzten Schritte beinhalten typischerweise Reinigungsprozesse wie Umkristallisation und Chromatographie, um die gewünschte Verbindung in reiner Form zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-[1-(2,4-Dichlorbenzyl)-1H-pyrazol-3-yl]-1,3-Benzodioxol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung liefern.
Substitution: Die Dichlorbenzyl-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-Dichlorbenzyl)-1H-pyrazol-3-yl]-1,3-Benzodioxol-5-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N-[1-(2,4-Dichlorbenzyl)-1H-pyrazol-3-yl]-1,3-Benzodioxol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass es seine Wirkung durch die Bindung an bestimmte Enzyme oder Rezeptoren entfaltet, was zur Modulation biologischer Prozesse führt. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chlorfenapyr: Ein Insektizid mit einer ähnlichen Dichlorbenzyl-Gruppe.
Pyrrolomycine: Antibiotische Verbindungen mit strukturellen Ähnlichkeiten.
2-Benzylpyrrole: Verbindungen mit insektiziden und akariziden Aktivitäten.
Einzigartigkeit
N-[1-(2,4-Dichlorbenzyl)-1H-pyrazol-3-yl]-1,3-Benzodioxol-5-carboxamid zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H13Cl2N3O3 |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-3-1-12(14(20)8-13)9-23-6-5-17(22-23)21-18(24)11-2-4-15-16(7-11)26-10-25-15/h1-8H,9-10H2,(H,21,22,24) |
InChI-Schlüssel |
DYVAPDGEQUPESB-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11049117.png)
![ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11049131.png)
![3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11049133.png)
![6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049138.png)

![Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11049143.png)


![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11049171.png)

![Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11049182.png)
![N-[(4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11049189.png)
![(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11049194.png)
